molecular formula C13H21N B13483970 2-(3-Tert-butylphenyl)propan-1-amine

2-(3-Tert-butylphenyl)propan-1-amine

Cat. No.: B13483970
M. Wt: 191.31 g/mol
InChI Key: VNGKSVKIXVHLJE-UHFFFAOYSA-N
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Description

2-(3-Tert-butylphenyl)propan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Tert-butylphenyl)propan-1-amine typically involves the alkylation of 3-tert-butylphenylacetonitrile followed by reduction. One common method includes the following steps:

    Alkylation: 3-tert-butylphenylacetonitrile is reacted with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Reduction: The resulting nitrile is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Tert-butylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(3-Tert-butylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Tert-butylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the amine functionality play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

  • 2-(4-Tert-butylphenyl)propan-1-amine
  • 2-(3-Tert-butylphenyl)propan-2-amine
  • 2-(4-Tert-butylphenyl)propan-2-amine

Comparison: 2-(3-Tert-butylphenyl)propan-1-amine is unique due to the position of the tert-butyl group on the phenyl ring and the primary amine functionality. This structural arrangement influences its reactivity and interaction with biological targets, distinguishing it from similar compounds with different substitution patterns or amine positions.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-(3-tert-butylphenyl)propan-1-amine

InChI

InChI=1S/C13H21N/c1-10(9-14)11-6-5-7-12(8-11)13(2,3)4/h5-8,10H,9,14H2,1-4H3

InChI Key

VNGKSVKIXVHLJE-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC(=CC=C1)C(C)(C)C

Origin of Product

United States

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